Benzo[j]phenanthridin-6(5h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2413-02-7 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5H-benzo[j]phenanthridin-6-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-2-1-5-11(12)9-14(15)13-7-3-4-8-16(13)18-17/h1-10H,(H,18,19) |
InChI Key |
WOCXMRDFWDJJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo J Phenanthridin 6 5h One Derivatives
Transition Metal-Catalyzed Annulation and Cyclization Strategies
The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex polycyclic aromatic compounds, and the construction of benzo[j]phenanthridin-6(5H)-one is no exception. These methods offer high efficiency and functional group tolerance, enabling the creation of diverse derivatives.
Palladium-Catalyzed C-H Activation and Coupling Reactions
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of phenanthridinone frameworks. nih.govrsc.org This strategy often involves the intramolecular cyclization of appropriately substituted precursors, such as N-substituted o-halobenzanilides. nih.gov A common approach is the direct arylation reaction, which can form the core structure through consecutive C-C and C-N bond formations. nih.gov
For instance, the synthesis of phenanthridine-6(5H)-ones has been achieved using binaphthyl-supported palladium nanoparticles (Pd-BNP) in a multiple C-H activation reaction between N-methoxybenzamides and aryl iodides. nih.gov These reactions typically proceed in the presence of an oxidant, such as silver(I) oxide (Ag₂O), in a suitable solvent like acetic acid at elevated temperatures. nih.gov The yields for such transformations can range from moderate to good. nih.gov
Another efficient method involves the intramolecular C-H bond functionalization of N-methyl-N-aryl-2-halobenzamides catalyzed by photochemically synthesized palladium-poly(N-vinylpyrrolidone) nanoparticles (Pd-PVP). nih.gov This approach demonstrates high yields (up to 95%) with a relatively low catalyst loading (1–5 mol%) and tolerates a wide array of functional groups. nih.gov The reaction is typically carried out in a mixture of water and N,N-dimethylacetamide (DMA) as the solvent, using potassium carbonate (K₂CO₃) as the base under an air atmosphere. nih.gov
| Catalyst | Reactants | Reagents | Solvent | Temp (°C) | Yield (%) | Ref |
| Pd-BNP | N-methoxybenzamides, Aryl iodides | Ag₂O | Acetic acid | 110 | 40-80 | nih.gov |
| Pd-PVP | N-methyl-N-aryl-2-halobenzamide | K₂CO₃ | H₂O:DMA | 100 | up to 95 | nih.gov |
A highly efficient synthesis of phenanthridine (B189435)/benzoxazine-fused quinazolinones has also been developed through a ligand-free palladium-catalyzed intramolecular C-H bond activation, affording the N-fused polycyclic heterocycles in good to excellent yields. nih.gov
Copper-Mediated Domino Radical Relay Processes
A mild and effective approach for synthesizing this compound derivatives involves a copper-mediated domino radical relay process. acs.org This method utilizes 1,7-enynes and aryldiazonium salts under visible-light-driven photocatalytic conditions, enabled by a heteroleptic copper(I)-photosensitizer. acs.org
The proposed mechanism suggests that the excited state of the photosensitizer is oxidatively quenched by the aryldiazonium salt, generating an aryl radical. acs.org This radical then initiates a relay process, acting first as a radical donor to trigger the radical addition to the olefin moiety of the 1,7-enyne and subsequently as a radical acceptor to complete the cyclization. acs.org This process highlights the dual role of the aryl radical as both an initiator and a terminator in the reaction cascade. acs.org
| Photosensitizer | Reactants | Conditions | Key Feature | Ref |
| P/N-Heteroleptic Cu(I)-Photosensitizer | 1,7-enynes, Aryldiazonium salts | Visible light | Domino radical relay | acs.org |
Rhodium(III)-Catalyzed C-H/N-H Annulation
Rhodium(III)-catalyzed C-H activation and annulation reactions represent a robust strategy for the synthesis of various nitrogen-containing heterocyclic compounds, including isoquinolone and naphthyridinone derivatives, which are structurally related to benzo[j]phenanthridinones. acs.orgrsc.orgorganic-chemistry.org These reactions often proceed under mild conditions with high regioselectivity and functional group tolerance. acs.orgrsc.org
For example, a general Rh(III)-catalyzed synthesis of naphthyridinone derivatives has been described using nicotinamide (B372718) N-oxides as substrates. acs.org This approach utilizes a double-activation and directing group strategy, achieving high yields with low catalyst loadings at room temperature for couplings with alkynes. acs.org Similarly, the annulation of N-iminopyridinium ylides with alkynes and diazo compounds, catalyzed by Rh(III), provides a straightforward route to isoquinolones and isocoumarins in moderate to excellent yields. rsc.org
A convenient method for the synthesis of benzo[c]naphthyridinone derivatives has been developed via a Rh(III)-catalyzed and Cu(I)-oxidized annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones. rsc.org This transformation proceeds through the in situ generation of a tricyclic core via a novel ring-expansion of the 3-diazooxindole, involving consecutive C-C and C-N bond formations and the elimination of carbon dioxide. rsc.org
| Catalyst System | Reactants | Product Type | Key Features | Ref |
| Rh(III) | Nicotinamide N-oxides, Alkynes | Naphthyridinones | Double-activation, Room temperature | acs.org |
| Rh(III) | N-iminopyridinium ylides, Alkynes/Diazo compounds | Isoquinolones/Isocoumarins | Mild conditions, Broad scope | rsc.org |
| Rh(III)/Cu(I) | 3-diazooxindoles, 3-aryl-5-isoxazolones | Benzo[c]naphthyridinones | Domino annulation, Ring-expansion | rsc.org |
Other Metal-Catalyzed N-Aryl Coupling Reactions
Beyond the aforementioned specific catalytic systems, other metal-catalyzed N-aryl coupling reactions are pivotal in the synthesis of phenanthridinone derivatives. nih.gov These reactions are a cornerstone for constructing heterocycles found in numerous natural products. nih.gov
Copper-catalyzed intramolecular N-aryl bond formation has been successfully employed for the preparation of phenanthridin-6-ones from 2-phenylbenzamides under basic conditions. nih.gov This method provides a valuable alternative to palladium-catalyzed routes.
Furthermore, a domino strategy involving a palladium-catalyzed carbopalladation/cross-coupling followed by an iron-catalyzed isomerization/cyclodehydration has been described for the efficient synthesis of tetracyclic phenanthridines. nih.gov This multi-step, one-pot approach showcases the power of combining different metal catalysts to achieve complex molecular architectures with high yields and broad substrate scope. nih.gov
Transition Metal-Free Synthetic Approaches to Benzo[j]phenanthridinones
While transition metal catalysis offers significant advantages, the development of metal-free synthetic routes is of great interest due to considerations of cost, toxicity, and environmental impact.
Weak Base-Promoted Lactamization and Cyclization
Weak base-promoted intramolecular cyclization provides a direct, metal-free pathway to fused benzo[c]phenanthridinone structures. For example, N-(2-ethenylbenzoyl)-N,2-dimethylbenzamide derivatives can undergo base-induced intramolecular cyclization to yield fused dihydro benzo[c]phenanthridinones. researchgate.net
Another notable transition-metal-free approach involves the use of a strong base like potassium tert-butoxide (KOtBu) to facilitate the aryl-arene coupling of halo benzamides. nih.gov In some instances, a radical initiator such as azobisisobutyronitrile (AIBN) and a ligand like 1,10-phenanthroline (B135089) are employed to promote the reaction. nih.gov
A plausible mechanism for the formation of a related pyrrole-fused 1,5-benzodiazepine scaffold involves the promotion of intramolecular cyclization by a weak base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This suggests that base-promoted lactamization and subsequent cyclization cascades are a viable strategy for constructing complex heterocyclic systems without the need for transition metals.
| Base | Reactant Type | Key Transformation | Ref |
| Weak Base | N-(2-ethenylbenzoyl)-N,2-dimethylbenzamides | Intramolecular Cyclization | researchgate.net |
| KOtBu | Halo benzamides | Aryl-Arene Coupling | nih.gov |
| DBU | Secondary β-enamino diketone | Intramolecular Cyclization | nih.gov |
Microwave-Assisted Organic Synthesis of Benzo[j]phenanthridinones
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.netacs.org The core principle of MAOS involves the direct heating of polar molecules and solvents through dielectric loss, leading to rapid and uniform temperature increases throughout the reaction medium. acs.org This technology allows for precise temperature and pressure control, which can dramatically reduce reaction times from hours or days to mere minutes, often resulting in higher product yields and purities. researchgate.net
In the context of heterocyclic chemistry, MAOS is routinely employed for various transformations, including heterocyclizations and coupling reactions. researchgate.net While specific literature detailing the microwave-assisted synthesis of this compound is nascent, the methodology is well-suited for its construction. For instance, key steps such as intramolecular cyclizations and aromatizations, which are often required to form the final polycyclic structure, can be significantly enhanced. researchgate.net The use of microwave irradiation can facilitate reactions that proceed with low yields or fail to complete under traditional reflux conditions, making it an invaluable tool for synthesizing complex molecular architectures like the benzo[j]phenanthridinone core. researchgate.net The application of MAOS can be performed with or without solvents, and when using a solvent, high-boiling point organic solvents or water are often preferred. acs.org
Radical Cyclization Approaches
Radical cyclization offers a powerful and convergent route to complex cyclic systems, and recent advancements have enabled its application in the synthesis of this compound derivatives. A notable strategy involves a domino radical relay process initiated by a photocatalyst. nih.gov This method utilizes 1,7-enynes and aryldiazonium salts as starting materials under visible-light-driven photocatalytic conditions. nih.gov
The proposed mechanism is initiated by the oxidative quenching of an excited copper(I)-photosensitizer by an aryldiazonium salt. This single electron transfer (SET) event generates an aryl radical. This radical plays a dual role: first, it acts as a radical donor, adding to the olefin moiety of the 1,7-enyne to trigger a cascade of cyclizations. In the final stage, a second aryl radical acts as a radical acceptor to complete the cyclization, ultimately forming the benzo[j]phenanthridinone skeleton. nih.gov This approach is distinguished by its mild reaction conditions and its ability to construct multiple rings in a single, orchestrated sequence. nih.gov
Intramolecular Acyl-Cyclization of Aryl Isocyanates
The formation of the characteristic lactam ring in phenanthridinones can be efficiently achieved through the intramolecular cyclization of amide precursors. A well-established strategy uses aryl isocyanates as key intermediates. One such method, applied to the synthesis of the related benzo[c]phenanthridinone core, demonstrates the power of this approach. organic-chemistry.org
The synthesis is conducted as a one-pot procedure and begins with the in-situ preparation of a 1-naphthylisocyanate from the corresponding 1-naphthylamine (B1663977) and triphosgene. This highly reactive isocyanate is not isolated but is immediately treated with an enamine, such as a 1-N-morpholino-1-cyclohexene. The resulting adduct is an N-acyl amide derivative. The final, crucial step is the acid-catalyzed intramolecular cyclization of this amide upon heating, which forges the final ring and establishes the 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-one scaffold. organic-chemistry.org This strategy highlights the utility of isocyanates in constructing the core lactam structure through a controlled acyl-cyclization event.
Green Chemistry Principles in Benzo[j]phenanthridinone Synthesis
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of renewable feedstocks, catalysis over stoichiometric reagents, and energy-efficient reaction conditions. The synthesis of complex molecules like benzo[j]phenanthridinones is an active area for the application of these principles. researchgate.net
Utilization of Carbon Dioxide as a C1 Source
Carbon dioxide represents an abundant, non-toxic, and renewable C1 building block, and its utilization in organic synthesis is a primary goal of green chemistry. nih.govnih.gov Methodologies for incorporating CO2 into heterocycles often involve the direct carboxylation of C-H bonds. organic-chemistry.org While the direct synthesis of this compound using CO2 has not been extensively reported, progress in related systems demonstrates the viability of this approach.
For example, a metal-free method for the direct carboxylation of aromatic heterocycles like benzothiazoles and oxazoles has been developed using cesium carbonate as a base. organic-chemistry.org The reaction proceeds via the cleavage of an acidic C-H bond followed by C-C bond formation with CO2. organic-chemistry.org Similarly, benzimidazoles have been synthesized via the cyclization of o-phenylenediamines with CO2 in the presence of a hydrosilane reductant, catalyzed by a frustrated Lewis pair. nih.gov These strategies, which convert a waste product into a valuable chemical functionality, showcase a promising and sustainable pathway that could be adapted for the synthesis of phenanthridinone systems. nih.govnih.gov
Visible-Light-Driven Photocatalytic Syntheses
Visible-light photocatalysis has become a cornerstone of green synthesis due to its use of light as a clean, renewable energy source and its ability to facilitate reactions under exceptionally mild conditions. This approach is highly relevant to the synthesis of benzo[j]phenanthridinones.
A prime example is the previously mentioned domino radical relay process, which is driven by a heteroleptic Cu(I)-photosensitizer and visible light. nih.gov The reaction mechanism relies on the photocatalyst absorbing light energy to reach an excited state, from which it can engage in a single electron transfer (SET) with a substrate (an aryldiazonium salt) to generate the reactive radical species needed for the cyclization cascade. nih.gov This method avoids the harsh reagents and high temperatures often required in traditional syntheses. The principles have also been applied to other related heterocycles, where photocatalysts like eosin (B541160) Y are used to generate initiating radicals for cyclization reactions under gentle conditions. nih.gov
Derivatization and Chemical Modification Strategies for this compound
To explore structure-activity relationships and develop new functional materials, the core structure of this compound can be chemically modified at various positions. A common strategy involves a multi-component reaction to build a library of derivatives with diverse substitutions. For instance, novel 6-aryl-substituted benzo[j]phenanthridine-quinones have been synthesized from 1,4-naphthoquinone, various aryl-aldehydes, and enaminones in a two-step process. nih.gov This approach allows for the introduction of different aryl groups, such as pyrrol-2-yl and furan-2-yl, at the 6-position, which was found to significantly influence the biological activity of the resulting compounds. nih.gov
Another powerful derivatization sequence, demonstrated on the related benzo[c]phenanthridinone skeleton, provides a template for further modification. This sequence involves:
Aromatization: The tetrahydro-benzo[c]phenanthridinone precursor is first aromatized to create the fully conjugated polycyclic system. organic-chemistry.org
Chlorination: The lactam carbonyl group at the 6-position is converted to a more reactive chloroimidate. organic-chemistry.org
Nucleophilic Substitution: The 6-chloro derivative readily undergoes nucleophilic substitution with various amines, such as (dimethylamino)alkylamines, to install a range of side chains at this key position. organic-chemistry.org
These strategies enable the systematic modification of the benzo[j]phenanthridinone scaffold, allowing for the fine-tuning of its chemical and physical properties.
Regioselective Functionalization and Substituent Introduction
Regioselective functionalization is a key aspect of synthesizing targeted this compound derivatives, allowing for the precise placement of substituents to modulate their properties.
A notable strategy involves a one-pot, four-component reaction to produce 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones. nih.gov This method is significant for its regioselective introduction of a carbonyl group at the C-10 position of the benzophenanthridine framework. nih.gov The reaction proceeds by carefully controlling the temperature and utilizes dimethyl sulfoxide (B87167) (DMSO) as both a reactant and a solvent, which facilitates the formation of two carbon-carbon bonds, one carbon-nitrogen bond, and one carbon-oxygen bond in a single step without the need for a base or an activator for the oxygenation process. nih.gov
Furthermore, Rhodium(III)-catalyzed C–H functionalization has been employed for the regio- and stereoselective synthesis of the hexahydrobenzo[c]phenanthridine core. nih.gov This redox-neutral process involves the C–H/N–H annulation of cyclic alkenes with benzamides, leading to various substituted tetrahydrobenzo[c]phenanthridin-6(5H)-one derivatives. nih.gov This methodology has been successful in introducing a range of substituents, including methoxy (B1213986), chloro, and nitro groups, at specific positions on the aromatic rings. nih.gov
The following table summarizes the synthesis of various substituted tetrahydrobenzo[c]phenanthridin-6(5H)-one derivatives via Rh(III)-catalyzed C–H functionalization. nih.gov
| Compound Name | Substituent | Yield (%) |
| (4bS,10bR)-2-methoxy-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | 2-Methoxy | 63 |
| (4bS,10bR)-9-Chloro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | 9-Chloro | 74 |
| (4bS,10bR)-9-Nitro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | 9-Nitro | 70 |
| (4bS,10bR)-9-Methoxy-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | 9-Methoxy | 60 |
Introduction of Diverse Side Chains (e.g., Amino, Aryl)
The introduction of diverse side chains, particularly amino and aryl groups, onto the this compound scaffold is a critical strategy for developing new derivatives with tailored biological activities.
One established method involves a multi-step sequence starting from 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones. nih.gov These precursors are synthesized through a one-pot procedure involving the reaction of 1-naphthylisocyanates with 1-N-morpholino-1-cyclohexenes, followed by acid-catalyzed cyclization. nih.gov Subsequent aromatization and chlorination at the 6-position provide a key intermediate. This chlorinated derivative is then subjected to substitution reactions with various (dimethylamino)alkylamines to introduce amino side chains at the C-6 position. nih.gov
Aryl side chains have been introduced at the 6-position of the benzo[c]phenanthridine (B1199836) core through a regioselective, one-pot, four-component reaction. nih.gov This approach allows for the synthesis of 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones, which can be subsequently aromatized to yield 6-arylbenzo[c]phenanthridin-10-ol derivatives. nih.gov
The Buchwald-Hartwig amination reaction has also been effectively utilized for the synthesis of 6-anilino derivatives of related aza-analogues, such as benzo[a]phenoxazin-5-one. researchgate.net This palladium-catalyzed cross-coupling reaction involves the amination of a 6-chloro intermediate with various anilines and other amino-heterocycles. researchgate.net This method demonstrates the versatility of palladium catalysis in forming C-N bonds to introduce a wide array of amino-containing side chains.
Oxidative Coupling Reactions
Oxidative coupling reactions represent an efficient and powerful tool for the construction of the this compound core and the introduction of functional groups. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions.
While direct oxidative coupling to form the this compound is a complex transformation, related oxidative cyclization reactions are well-documented for synthesizing similar heterocyclic systems. For instance, the synthesis of functionalized 2-benzyl benzo[b]furans has been achieved through a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols. nih.gov This reaction is catalyzed by a palladium(II) complex with benzoquinone as the oxidant. nih.gov Such strategies highlight the potential for intramolecular oxidative C-C bond formation in building complex fused ring systems.
Copper-catalyzed oxidative coupling reactions have also been developed for the synthesis of polysubstituted pyridines from oxime acetates and toluene (B28343) derivatives. nih.gov This methodology involves an oxidative sp3 C-H coupling, demonstrating the utility of transition metal catalysis in activating and functionalizing otherwise inert C-H bonds to construct heterocyclic cores. nih.gov Although not directly applied to this compound, these principles of oxidative coupling offer a conceptual framework for future synthetic designs targeting this scaffold.
Spectroscopic and Advanced Structural Elucidation of Benzo J Phenanthridin 6 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in assigning the specific resonances of the Benzo[j]phenanthridin-6(5H)-one skeleton.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for assembling the complete molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a COSY spectrum would show correlations between neighboring aromatic protons, helping to piece together the individual ring systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.
Table 1: Representative NMR Data for this compound Derivatives
| Proton (¹H) | Chemical Shift (δ) ppm | Carbon (¹³C) | Chemical Shift (δ) ppm |
|---|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | Aromatic Carbons | 110 - 150 |
| N-H | ~10-12 | Carbonyl Carbon (C=O) | ~160-170 |
Note: Specific chemical shifts can vary depending on the solvent and substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This high precision allows for the unambiguous determination of the molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition. The experimentally measured exact mass is compared to the theoretical mass calculated for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).
Table 2: HRMS Data for a Hypothetical this compound Derivative
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (m/z) | Difference (ppm) |
|---|---|---|---|
| C₁₇H₁₁NO | 245.0841 | 245.0845 | 1.6 |
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:
N-H Stretch: A sharp or broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H bond in the lactam ring.
C=O Stretch: A strong, sharp absorption band typically in the range of 1650-1690 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the amide (lactam) function. pressbooks.pub
C=C and C-H Aromatic Stretches: Absorptions corresponding to the aromatic C=C bond stretching are usually found in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.publibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Amide C=O | Stretch | 1650 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
The extensive aromatic system of this compound is expected to give rise to several absorption bands in the UV-Vis spectrum. These absorptions are typically due to π → π* transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. For some related phenanthridinone structures, the maximum absorption wavelength (λmax) has been reported to be around 338 nm in ethanol. chemicalbook.com
Table 4: Representative UV-Vis Absorption Data
| Compound Class | Solvent | λmax (nm) | Associated Electronic Transition |
|---|---|---|---|
| Phenanthridinones | Ethanol | ~338 chemicalbook.com | π → π* |
Computational and Theoretical Chemistry Studies of Benzo J Phenanthridin 6 5h One
Quantum Chemical Studies on Reaction Mechanisms and Energetics
Structure Activity Relationship Sar Studies of Benzo J Phenanthridin 6 5h One Analogues
Influence of Substituent Nature and Position on Bioactivity Profiles
The bioactivity of benzo[j]phenanthridin-6(5H)-one analogues is profoundly influenced by the type and placement of substituents on the aromatic rings. SAR studies have revealed that even minor changes can lead to significant variations in potency and mechanism of action, such as topoisomerase inhibition or general cytotoxicity.
Key findings from various studies indicate that oxygenated substituents, such as methoxy (B1213986) (-OCH₃) or methylenedioxy (-O-CH₂-O-), are often crucial for activity. For instance, in the related benzo[c]phenanthridine (B1199836) series, which includes natural products like fagaronine (B1216394) and nitidine (B1203446), dimethoxy or methylenedioxy groups at specific positions are essential for their antileukemic and topoisomerase inhibitory effects. nih.gov The introduction of aryl groups at the 6-position of the benzo[j]phenanthridine nucleus has been shown to produce derivatives with significant cytotoxic activity against several human cancer cell lines, including gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82). researchgate.net
Furthermore, the introduction of amino (-NH₂) or nitro (-NO₂) groups can modulate activity. Studies on related dibenzonaphthyridinones, which are aza-analogues, have shown that amino substitution in the A-ring can significantly influence topoisomerase I-targeting activity and cytotoxicity. ontosight.ai The presence of fluorine atoms is also a key modification strategy, as fluorination can significantly alter a compound's pharmacokinetic properties, including its metabolic stability and ability to cross biological membranes. leffingwell.com
The table below summarizes the observed effects of different substituents on the bioactivity of phenanthridinone-related compounds.
| Core Scaffold | Substituent & Position | Observed Bioactivity | Reference |
|---|---|---|---|
| Benzo[j]phenanthridinequinone | 6-Aryl | Cytotoxic against AGS, SK-MES-1, and J82 cancer cell lines. | researchgate.net |
| Benzo[c]phenanthroline | 8,9-Dimethoxy or 8,9-Methylenedioxy | Exhibited cytotoxic properties and Topoisomerase I inhibition. | nih.gov |
| Dibenzo[c,h] ontosight.aiontosight.ainaphthyridin-6-one | Nitro and Amino groups on A-ring | Influenced Topoisomerase I-targeting activity and cytotoxicity. | ontosight.ai |
| Phenanthridinone Core | Fluorinated hydroxyalkyl groups | Fluorination can enhance stability and membrane permeability. | leffingwell.com |
| Phenanthridine (B189435) | Hydroxy groups (-OH) | May influence solubility and bioavailability. | nih.gov |
Role of Core Heterocyclic Modifications in Activity Modulation
Altering the core heterocyclic framework of the benzo[j]phenanthridinone scaffold, typically by introducing or moving nitrogen atoms (creating aza-analogues), is a key strategy for modulating biological activity. These modifications can change the compound's electronic distribution, planarity, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets like DNA or enzymes.
One prominent example is the design of aza-analogues of the related benzo[c]phenanthridine framework. leffingwell.com A study focused on creating a library of aza-analogs of the benzo[c]phenanthroline framework found that while the compounds did not show significant antiplasmodial activity, some displayed potent and specific in vitro activity against cancer cell lines. leffingwell.com For example, one specific aza-analogue demonstrated an IC₅₀ value of 0.6 µM against the MCF7 breast cancer cell line. leffingwell.com
Similarly, replacing the aromatic A-ring of benzo[c]phenanthridinium alkaloids like nitidine with a pyridine (B92270) ring to create benzo[c] ontosight.airesearchgate.net- and nih.govontosight.ai-phenanthrolines resulted in noncharged isosteres. nih.gov These compounds, particularly those with oxygenated substituents at the 8 and 9 positions, retained cytotoxic properties and the ability to inhibit topoisomerase I, suggesting that the nitrogen in the A-ring was a viable modification for retaining the desired bioactivity profile. nih.gov These findings underscore the principle that strategic modifications to the core heterocyclic system can fine-tune the pharmacological profile of the parent compound.
Stereochemical Effects on Biological Activity
Stereochemistry is a critical, albeit less explored, aspect of the SAR of this compound analogues. Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity, as stereoisomers can exhibit different binding affinities for chiral biological targets like enzymes and receptors. ontosight.ai In pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active than its mirror image.
For the broader class of benzo[c]phenanthridine alkaloids, specific structural features that imply stereochemical importance have been identified. These include the planarity of the molecule and the nature of substitutions on the nitrogen atom. ontosight.ai The synthesis of axially chiral phenanthridinone derivatives has been reported, highlighting that rotational restriction can create stable, non-superimposable mirror images (atropisomers). researchgate.net
While direct comparisons of the biological activities of specific enantiomers of this compound are not widely documented in the available literature, the established principles of stereochemistry in drug action strongly suggest that this is a crucial factor. ontosight.ai The differential interaction of enantiomers with biological systems, potentially affecting uptake, metabolism, and target binding, indicates that the development of stereoselective syntheses and the evaluation of individual enantiomers are essential steps for optimizing the therapeutic potential of these compounds. ontosight.ai
Design Principles for Modulating Benzo[j]phenanthridinone Activity
Based on accumulated SAR data, several key design principles have emerged for modulating the activity of benzo[j]phenanthridinone analogues. These principles guide the rational design of new compounds with enhanced potency, selectivity, and improved pharmacological profiles.
Targeted Substitutions: The introduction of specific functional groups at key positions is a primary strategy. As noted, oxygenated substituents (methoxy, methylenedioxy) and aryl groups are often associated with enhanced cytotoxic and enzyme-inhibitory activity. nih.govresearchgate.net The strategic placement of these groups can optimize interactions with target biomolecules.
Heterocyclic Core Scaffolding: Modification of the core ring system, particularly through the creation of aza-analogues, has proven effective in fine-tuning activity. nih.govleffingwell.com Replacing carbon atoms with nitrogen can alter the molecule's electronic properties and hydrogen bonding potential, leading to novel biological profiles. leffingwell.com
Exploitation of Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models serve as a powerful design tool. By correlating structural features with biological activity, these models can predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. ontosight.ai
Identification of Essential Structural Motifs: SAR studies help identify the minimal structural components required for activity. For the related phenanthridine class, specific motifs have been identified as necessary for binding-site specificity and inhibitory activity, allowing for the design of simplified analogues that retain potency.
These principles, derived from extensive synthetic and biological evaluation efforts, provide a roadmap for the future development of benzo[j]phenanthridinone-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzo[c]phenanthridine derivatives, which are structurally related to this compound, various QSAR models have been successfully developed to predict their antitumor activity and topoisomerase I (TOP-I) inhibitory effects. ontosight.ainih.gov
These studies have employed a range of QSAR methods, including:
2D-QSAR: Uses 2D structural descriptors to build a predictive model.
3D-QSAR: Utilizes 3D structural information, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the steric and electrostatic fields around the molecules.
Hologram QSAR (H-QSAR): A 2D method that uses molecular holograms, which are fragment-based fingerprints.
A comprehensive study on 137 benzo[c]phenanthridine analogues developed hologram, 2D, and 3D-QSAR models with good statistical quality and predictive ability. ontosight.ainih.gov The models were validated to ensure their reliability and to prevent over-fitting. nih.gov Such validated QSAR models are invaluable tools in drug design, as they can be used to screen virtual libraries of compounds and to guide the synthesis of new analogues with potentially higher biological activity. ontosight.ai
The table below presents the statistical results for QSAR models developed for benzo[c]phenanthridine analogues, demonstrating their predictive power.
| QSAR Model Type | Square of Correlation Coefficient (R²) | Square of Cross-Validation Coefficient (q²) | Square of Predictive Correlation Coefficient (r²_pred) | Reference |
|---|---|---|---|---|
| Hologram, 2D, and 3D-QSAR (Combined Range) | 0.58 - 0.77 | 0.41 - 0.60 | 0.51 - 0.80 | ontosight.ainih.gov |
| 3D-QSAR (CoMFA for mTOR inhibitors) | 0.909 | 0.607 | Not Reported | |
| 3D-QSAR (CoMSIA for mTOR inhibitors) | 0.935 | 0.703 | Not Reported |
Note: R² indicates the model's fit to the training data, q² indicates its internal predictive ability, and r²_pred indicates its ability to predict the activity of an external test set.
Molecular and Cellular Mechanisms of Action for Benzo J Phenanthridin 6 5h One Derivatives
DNA-Targeting Mechanisms
Benzo[c]phenanthridine (B1199836) derivatives exert significant cytotoxic effects through direct and indirect interactions with cellular DNA, leading to the disruption of DNA replication and the initiation of cell death pathways.
Topoisomerase Enzyme Inhibition (e.g., Topoisomerase IIα)
A primary mechanism of action for several benzo[c]phenanthridine derivatives is the inhibition of topoisomerase IIα (Top2α), a critical enzyme that manages DNA topology during replication and transcription. The derivative NK314, a novel synthetic benzo[c]phenanthridine, serves as a potent Top2α inhibitor. researchgate.netnih.govplos.org Unlike other topoisomerase inhibitors that target both α and β isoforms, NK314 acts as a Top2α-specific poison. researchgate.net It functions by stabilizing the "cleavable complex," a transient intermediate where DNA strands are cut and held by the enzyme. plos.orgtandfonline.com By locking Top2α onto the DNA, NK314 prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs). tandfonline.comnih.gov
Studies have shown that NK314 is a more potent Top2α inhibitor than the well-known anticancer drug etoposide (B1684455). nih.gov For instance, in cell-free assays, 4 to 8 μmol/L of NK314 inhibited the relaxation of supercoiled plasmid DNA by topoisomerase IIα, whereas 80 to 160 μmol/L of etoposide was required for the same effect. nih.gov This enhanced potency and specificity for the α isoform, which is highly expressed in proliferating cancer cells, highlight the therapeutic potential of this mechanism. researchgate.netnih.gov
Table 1: Comparative Topoisomerase IIα Inhibitory Activity
| Compound | Concentration for DNA Relaxation Inhibition | Target Specificity | Reference |
|---|---|---|---|
| NK314 | 4-8 µmol/L | Topoisomerase IIα | nih.gov |
| Etoposide | 80-160 µmol/L | Topoisomerase IIα & IIβ | nih.gov |
Direct DNA Intercalation and Adduct Formation
The planar, polycyclic aromatic structure of benzo[c]phenanthridine alkaloids is a key feature that allows them to directly insert themselves between the base pairs of the DNA double helix, a process known as intercalation. ontosight.airesearchgate.netwikipedia.org This physical insertion distorts the DNA structure, which can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. researchgate.netresearchgate.net
The ability of these compounds to bind to DNA is influenced by pH. Quaternary benzo[c]phenanthridine alkaloids (QBAs) exist in two forms: a charged iminium form and a neutral alkanolamine form. plos.org Studies have demonstrated that it is the iminium form that predominantly interacts with double-stranded DNA. plos.org This interaction, confirmed by the presence of isosbestic points in absorption spectra upon addition of calf thymus DNA (ctDNA), leads to an increase in fluorescence for most QBAs, with the exception of sanguinarine (B192314). plos.org While intercalation is the main mode of binding, electrostatic interactions between the charged iminium cation and the negatively charged phosphate (B84403) backbone of DNA also contribute to the binding affinity. plos.org
Induction of Cellular DNA Damage Response Pathways (e.g., G2 Cell Cycle Arrest, p53 Activation)
The formation of DNA double-strand breaks (DSBs) by topoisomerase II poisons like NK314 triggers a robust cellular DNA damage response (DDR). nih.govnih.gov A key marker of this response is the phosphorylation of the histone variant H2AX (to form γH2AX), which accumulates at sites of DNA damage and serves as a docking platform for repair proteins. nih.govnih.gov Treatment with NK314 is associated with H2AX phosphorylation, predominantly in the G2 phase of the cell cycle. nih.gov
This activation of the DDR leads to cell cycle arrest, providing the cell with time to repair the damage. Specifically, NK314 treatment activates the Chk1-Cdc25C-Cdk1–mediated G2 checkpoint pathway, halting cell cycle progression before mitosis. nih.gov If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. The repair of NK314-induced DSBs appears to rely on the non-homologous end-joining (NHEJ) pathway. nih.gov
The role of the tumor suppressor protein p53 in the response to benzo[c]phenanthridines can be complex. Some studies indicate that certain alkaloids, such as chelerythrine (B190780) and sanguinarine, exhibit strong anti-proliferative activity in a manner that is independent of the cell's p53 status. cellmolbiol.orgmdpi.com However, other related compounds have been shown to activate the p53 pathway. mdpi.com This suggests that these derivatives can trigger cell death through both p53-dependent and p53-independent mechanisms, which could be advantageous for treating tumors with mutated or non-functional p53. plos.org
Inhibition of Poly(ADP-ribose) Polymerase (PARP) Family Proteins
Recent research has identified Poly(ADP-ribose) polymerase (PARP) enzymes as another target for benzo[c]phenanthridine derivatives. PARP proteins are crucial for DNA repair, particularly single-strand break repair. Inhibiting PARP in cells that already have a compromised ability to repair double-strand breaks (like those with BRCA mutations) can be synthetically lethal.
Studies have shown that phenanthrene-related derivatives can act as potent PARP inhibitors. nih.govresearchgate.net Specifically, the benzo[c]phenanthridine derivatives dihydronitidine (B78294) (DHN) and nitidine (B1203446) (NTD), isolated from Toddalia asiatica, have demonstrated selective cytotoxicity that may be linked to PARP inhibition. plos.orgresearchgate.net Furthermore, combining the aza-analogous benzo[c]phenanthridine P8-D6 with the clinical PARP inhibitor olaparib (B1684210) potentiated cell death in ovarian cancer cells, suggesting that targeting this pathway is a key component of the activity of these compounds. nih.gov The development of molecules that dually inhibit both topoisomerase and PARP is an active area of research. nih.gov
Antiviral Mechanisms: HIV-1 Integrase Inhibition
The inhibitory activities of phenanthridine (B189435) derivatives extend to viral enzymes, notably HIV-1 integrase. This enzyme is essential for the lifecycle of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibiting this step effectively blocks viral replication.
Research has shown that various complex alkaloids can inhibit HIV-1 integrase. vdoc.pub While direct studies on benzo[j]phenanthridin-6(5H)-one are limited, related structures such as pyrrolo[1,2-f]phenanthridines have been found to possess anti-HIV activity. uni-rostock.de Screening of various medicinal herbs has also identified extracts containing compounds with HIV-1 integrase inhibitory properties. nih.govnii.ac.jp This suggests that the core phenanthridine scaffold is a promising structure for the development of novel antiretroviral agents targeting viral integrase.
Antibacterial Mechanisms: Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
In the realm of antibacterial action, benzo[c]phenanthridine derivatives target the fundamental process of bacterial cell division. A key protein in this process is FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic homolog of eukaryotic tubulin. FtsZ polymerizes to form the "Z-ring" at the future division site, which is essential for bacterial cytokinesis. wikipedia.orgresearchgate.net
Inhibition of FtsZ assembly disrupts the formation of the Z-ring, leading to the inability of the bacteria to divide, resulting in filamentation and eventual cell lysis. researchgate.net Several benzo[c]phenanthridine alkaloids, including sanguinarine and berberine, have been identified as inhibitors of FtsZ self-assembly. researchgate.netthieme-connect.de This mechanism is being explored for its potential against multidrug-resistant bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netthieme-connect.de Because FtsZ is a novel target not addressed by current clinical antibiotics, its inhibitors represent a promising new class of antibacterial agents. thieme-connect.dedokumen.pub
Table 2: Summary of Compound Names Mentioned
| Compound Name | Class |
|---|---|
| This compound | Benzo[j]phenanthridine |
| NK314 | Synthetic Benzo[c]phenanthridine |
| Etoposide | Podophyllotoxin derivative |
| Sanguinarine | Quaternary Benzo[c]phenanthridine Alkaloid |
| Chelerythrine | Quaternary Benzo[c]phenanthridine Alkaloid |
| Dihydronitidine (DHN) | Benzo[c]phenanthridine Derivative |
| Nitidine (NTD) | Benzo[c]phenanthridine Derivative |
| P8-D6 | Aza-analogous Benzo[c]phenanthridine |
| Olaparib | PARP Inhibitor |
Immunomodulatory Mechanisms
Derivatives of the phenanthridin-6(5H)-one scaffold have been identified as potent modulators of the immune system, primarily through their action as inhibitors of key proteins involved in inflammatory pathways. A significant mechanism is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers crucial for the transcription of pro-inflammatory genes. nih.govnih.gov
Inhibition of BET proteins is considered an attractive strategy for addressing various inflammatory diseases. nih.gov These proteins, particularly BRD4, bind to acetylated lysine (B10760008) residues on histones and transcription factors, such as the p65 subunit of NF-κB. frontiersin.org This interaction is critical for the transcriptional activation of NF-κB target genes that promote inflammation. nih.govfrontiersin.org Phenanthridin-6(5H)-one derivatives that function as BET inhibitors can disrupt the BRD4-p65 interaction. frontiersin.org This disruption leads to a reduction in the transcription of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), thereby attenuating the inflammatory response in cells like pancreatic β-cells. frontiersin.org
Furthermore, the core compound 6(5H)-Phenanthridinone is recognized as a potent immunomodulator through its inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a role in DNA repair and the regulation of inflammatory responses. medchemexpress.comsigmaaldrich.com By targeting these central regulators of gene expression and cellular stress responses, phenanthridinone derivatives can effectively modulate the innate immune response.
Modulating Apoptosis and Cell Death Pathways
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This activity is strongly linked to their ability to inhibit the BET family of proteins. nih.gov BET inhibitors have been shown to downregulate the expression of key anti-apoptotic proteins and oncogenes, such as c-MYC, which are critical for the survival and proliferation of cancer cells.
For instance, a novel phenanthridin-6(5H)-one derivative, identified as compound 24 in one study, was developed as a potent and selective BET inhibitor. nih.gov This compound demonstrated significant antiproliferative activity across a range of human cancer cell lines by effectively inducing apoptosis. nih.gov Its mechanism involves inhibiting BRD4, which in turn suppresses the transcription of genes essential for tumor cell growth and survival. The inhibitory concentration (IC₅₀) of this derivative highlights its potency in targeting cancer cells. nih.gov
| Cancer Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.14 |
| MOLM-13 | Acute Myeloid Leukemia | 0.16 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.59 |
| A549 | Non-Small Cell Lung Cancer | 0.72 |
While some related heterocyclic compounds, such as phenanthroline derivatives, have been shown to induce apoptosis by damaging DNA and targeting repair enzymes like PARP-1, the primary pro-apoptotic pathway for the phenanthridin-6(5H)-one class appears to be driven by epigenetic modulation through BET inhibition. nih.govnih.gov
Overcoming Resistance Mechanisms (e.g., Efflux Pumps)
Multidrug resistance (MDR) is a significant challenge in the treatment of cancer and infectious diseases. A primary driver of MDR is the overexpression of drug efflux pumps, which are transmembrane proteins that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. frontiersin.org These pumps, such as those belonging to the ATP-binding cassette (ABC) and resistance-nodulation-cell division (RND) superfamilies, can extrude a wide variety of structurally diverse compounds. frontiersin.orgnih.gov
The development of efflux pump inhibitors (EPIs) is a promising strategy to circumvent this resistance mechanism and restore the effectiveness of existing drugs. mdpi.com However, based on currently available research, there is no direct evidence to suggest that this compound derivatives function as inhibitors of these efflux pumps. While this compound class has demonstrated activity against various intracellular targets, its potential role in modulating MDR through the inhibition of efflux pumps has not been reported. This remains an unexplored area of investigation, and future studies could explore whether derivatives of this scaffold could be designed to also possess EPI activity, potentially leading to dual-action therapeutic agents.
Other Protein and Enzyme Interactions
Beyond the mechanisms already discussed, derivatives of the this compound scaffold have been found to interact with several other key proteins and enzymes, indicating a diverse pharmacological profile.
BET Bromodomain Inhibition: As previously noted, the most significant protein interaction for many phenanthridin-6(5H)-one derivatives is the inhibition of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). nih.gov One potent derivative, compound 24, was identified with an IC₅₀ value of 0.24 μM for BRD4, demonstrating its high affinity for this epigenetic reader. nih.gov This inhibition is central to its anti-cancer and anti-inflammatory effects.
Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition: The core structure, 6(5H)-Phenanthridinone, is a well-established inhibitor of PARP-1. medchemexpress.comsigmaaldrich.com PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition can prevent the repair of single-strand DNA breaks, which can lead to the formation of lethal double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies.
HIV-1 Integrase Inhibition: A series of phenanthridinone derivatives and their related diketo acid analogs have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov While phenanthrene-based diketo acids showed higher potency, a phenanthridinone diketo acid derivative (compound 16) still exhibited inhibitory activity against the strand transfer step, with an IC₅₀ of 65 μM. nih.gov
Pharmacological Chaperones for NPC1: In a distinct therapeutic context, phenanthridin-6-one derivatives have been identified as the first non-steroidal pharmacological chaperones for the Niemann-Pick type C1 (NPC1) protein. nih.gov The NPC1 protein is vital for intracellular cholesterol transport, and mutations can lead to a fatal neurodegenerative disease. These derivatives can bind to and stabilize mutated, misfolded NPC1 proteins, helping to restore their function and correct the disease phenotype. nih.gov
| Target Protein/Enzyme | Derivative/Compound | Biological Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| BET Bromodomain (BRD4) | Compound 24 | Inhibition | 0.24 μM | nih.gov |
| PARP-1 | 6(5H)-Phenanthridinone | Inhibition | Not Specified | medchemexpress.comsigmaaldrich.com |
| HIV-1 Integrase | Phenanthridinone diketo acid (16) | Inhibition | 65 μM | nih.gov |
| NPC1 Protein | Phenanthridin-6-one series | Pharmacological Chaperone | Not Applicable | nih.gov |
Emerging Research Applications of Benzo J Phenanthridin 6 5h One As Advanced Chemical Probes
Development of Benzo[j]phenanthridinone-Based Molecular Tools for Biological Investigations
The intrinsic properties of the benzo[j]phenanthridinone scaffold, such as its planarity and potential for fluorescence, make it an attractive candidate for development into a molecular tool for biological studies. While research into specifically designing Benzo[j]phenanthridin-6(5H)-one as a molecular probe is still a nascent field, the broader class of benzo[c]phenanthridine (B1199836) alkaloids has been investigated for such purposes. These related compounds are known to intercalate with DNA and possess fluorescent properties, allowing them to be used as stains for nucleic acids in living cells. This precedent suggests that the benzo[j]phenanthridinone core could be similarly exploited. By modifying the core structure with specific functional groups, it may be possible to create derivatives that can act as fluorescent probes to visualize cellular components, track biological processes, or serve as reporter molecules in diagnostic assays. Further research is required to fully explore and develop the potential of this compound derivatives as sophisticated molecular tools for biological investigations.
Utility as Scaffolds for Antimicrobial Agents (e.g., Anti-Mycobacterium tuberculosis)
The benzo[j]phenanthridinone scaffold has shown significant promise as a foundation for developing new antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. The rise of drug-resistant Mtb strains necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms. nih.gov
Research has led to the synthesis of various tetrahydro- and octahydrobenzo[j]phenanthridinediones, which are derivatives of the core scaffold. acs.org These compounds have demonstrated high in vitro potency against Mtb at submicromolar concentrations. acs.org Notably, these derivatives were also effective against a multidrug-resistant strain of Mtb and could target the bacteria replicating inside macrophages, a key aspect of tuberculosis infection. acs.org One of the most significant findings was that these compounds were found to be non-genotoxic, a crucial property for any potential drug candidate. acs.org
In one study, a series of eight benzo[j]phenanthridine-7,12-dione derivatives were synthesized and evaluated. nih.gov The compound 3-methylbenzo[j]phenanthridine-7,12-dione exhibited the most potent activity against M. tuberculosis and the lowest cytotoxicity towards human liver cells. nih.gov This derivative was also effective against intracellular Mtb and showed no evidence of genotoxicity in the Comet assay. nih.gov These findings underscore the potential of the benzo[j]phenanthridinone scaffold as a valuable starting point for the development of new anti-tuberculosis drugs. acs.org
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 1,2,3,4,8,9,10,11-Octahydrobenzo[j]phenanthridine-7,12-diones | Mycobacterium tuberculosis | High in vitro potency at submicromolar concentrations; active against multidrug-resistant strains and intracellular Mtb. | acs.org |
| 3-methylbenzo[j]phenanthridine-7,12-dione | Mycobacterium tuberculosis | Strongest antimicrobial activity in its series with low cytotoxicity; effective against intracellular Mtb and non-genotoxic. | nih.gov |
Research into Anti-Proliferative and Anti-Tumor Agents
The development of novel anti-proliferative and anti-tumor agents is a cornerstone of cancer research. The structural characteristics of benzo[j]phenanthridinones make them interesting candidates for evaluation as cytotoxic agents. Research in this area has focused on synthesizing derivatives with enhanced potency and selectivity against cancer cells.
A study involving the synthesis of novel 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones demonstrated the anti-tumor potential of this class of compounds. The cytotoxic activity of these derivatives was evaluated in vitro against three human cancer cell lines (gastric adenocarcinoma, lung cancer, and bladder carcinoma) and one normal cell line. The study found that the introduction of specific aryl groups, such as pyrrol-2-yl and furan-2-yl, at the 6-position of the benzo[j]phenanthridine scaffold significantly increased the potency and selectivity of the compounds. This highlights the importance of structure-activity relationships in designing effective anti-tumor agents based on this scaffold.
| Compound Type | Tested Cell Lines | Key Finding | Reference |
|---|---|---|---|
| 6-Aryl-substituted benzo[j]phenanthridinequinones | AGS (gastric adenocarcinoma), SK-MES-1 (lung cancer), J82 (bladder carcinoma), MRC-5 (normal lung fibroblasts) | Derivatives with pyrrol-2-yl and furan-2-yl groups at the 6-position showed increased potency and selectivity index. |
Exploration in Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. neurodegenerationresearch.eu The search for compounds that can mitigate neuronal damage and progression of these diseases is a major focus of preclinical research. neurodegenerationresearch.eu While the this compound scaffold has been explored for antimicrobial and anti-cancer properties, its application in the context of neurodegenerative diseases is not yet well-documented in publicly available research. The complex interplay of pathways involved in neurodegeneration requires compounds with specific target profiles. At present, there is limited specific research investigating this compound or its direct derivatives for efficacy in models of neurodegenerative diseases. Future research may explore this avenue, potentially by designing derivatives that can modulate targets relevant to neuroinflammation, oxidative stress, or protein aggregation.
Application in Chemical Biology for Target Identification
A critical step in drug discovery and chemical biology is the identification of the specific molecular target(s) through which a compound exerts its biological effects. For the benzo[j]phenanthridinone scaffold, target identification studies are crucial to understanding its mechanism of action and for optimizing its therapeutic potential.
While explicit target deconvolution studies for this compound are not widely reported, the research into its biological activities provides some clues. For instance, in the context of anti-tuberculosis research, the efficacy of derivatives against intracellular bacteria suggests that the compounds must cross several biological membranes to reach their target, which may be a specific enzyme or pathway essential for mycobacterial survival. acs.orgnih.gov In anti-cancer research, the cytotoxic effects of phenanthridine (B189435) derivatives are often linked to interactions with DNA or the inhibition of key enzymes like topoisomerases or kinases. For example, related phenanthridin-6(5H)-one derivatives (not containing the benzo[j] fusion) have been identified as potent and selective inhibitors of the BET family of bromodomains, which are critical regulators of gene transcription. nih.gov This finding for a related scaffold suggests that benzo[j]phenanthridinone derivatives could also function by inhibiting specific protein-protein interactions or enzymatic activities, representing a promising area for future target identification efforts.
Q & A
Q. What are the common synthetic strategies for benzo[j]phenanthridin-6(5H)-one derivatives in academic research?
Palladium-catalyzed annulation of arynes with ortho-halobenzamides is a widely used method. For example, substituents like allyl, benzyl, and nitrobenzyl groups are introduced via N-alkylation or aryl coupling, yielding derivatives with 70–84% efficiency. Copper-catalyzed cascade cyclization of 1,7-enynes with sulfonyl chlorides provides an alternative route, forming this compound scaffolds in moderate to high yields . Key parameters include catalyst choice (Pd vs. Cu), solvent selection (DME/H2O or THF), and temperature control (90°C for Pd; rt to 150°C for Cu).
Q. How are NMR and HRMS utilized in characterizing this compound derivatives?
Structural validation relies on 1H/13C NMR for substituent positioning and HRMS for molecular formula confirmation. For example:
- 5-Benzylphenanthridin-6(5H)-one : 1H NMR (CDCl3) shows aromatic protons at δ 7.40–7.20 ppm and benzyl protons at δ 5.67 (brs, 2H). HRMS (FAB) confirms [M+H]+ at m/z 286.1209 (calc. 286.1231) .
- 5-(4-Nitrobenzyl) derivatives : Distinct NO2 group signals appear at δ 8.63–8.29 ppm in 1H NMR, while 13C NMR confirms carbonyl resonance at δ 161.9 ppm .
Advanced Research Questions
Q. How can copper-catalyzed annulation be optimized for this compound synthesis?
Li et al. demonstrated that 1,7-enynes react with sulfonyl chlorides under Cu catalysis to form substituted benzo[j]phenanthridin-6(5H)-ones. Optimization involves:
- Substrate Design : Use of electron-deficient aryl sulfonyl chlorides to enhance electrophilicity.
- Reaction Conditions : A 1:1.2 enyne:sulfonyl chloride ratio in DCM at rt for 4.5 hours minimizes side reactions.
- Mechanistic Control : Proposed aryl radical intermediates ensure regioselective cyclization, achieving yields up to 84% .
Q. What methodologies address substituent effects on the bioactivity of phenanthridinone derivatives?
Structure-activity relationship (SAR) studies on 1-phenyl phenanthridin-6(5H)-one derivatives reveal that:
- Electron-withdrawing groups (e.g., nitro) at the para position enhance TOPK inhibitory activity by 3-fold compared to methoxy groups.
- Methyl substitution on the phenanthridinone core improves solubility without compromising binding affinity (IC50 < 100 nM). These insights guide lead optimization for anticancer agents targeting colorectal cancer .
Q. What electrochemical approaches exist for synthesizing phenanthridinone derivatives?
Electrolysis of N-methoxybiphenylcarboxamides at 5.0 V with TBAI as an electrolyte enables direct deprotection and cyclization. For example:
- Phenaglaydon (4j) : Synthesized in 93% yield via single-step demethoxylation.
- Phenanthridin-6(5H)-one (5a) : Achieved 95% yield by adjusting applied potential to favor C–O bond cleavage over oxidation .
Data Contradictions and Resolution
- Catalyst Efficiency : Palladium-based methods (e.g., Chu et al.) report higher yields (77–84%) compared to copper-catalyzed routes (74–84%), but Cu systems tolerate bulkier substituents .
- Substituent Impact : While nitro groups enhance bioactivity, they reduce solubility, necessitating trade-offs in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
